molecular formula C10H14N2O4S B2695653 3-[(Dimethylsulfamoylamino)methyl]benzoic acid CAS No. 1179046-79-7

3-[(Dimethylsulfamoylamino)methyl]benzoic acid

Cat. No.: B2695653
CAS No.: 1179046-79-7
M. Wt: 258.29
InChI Key: WFJVRHGLSJQXSN-UHFFFAOYSA-N
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Description

3-[(Dimethylsulfamoylamino)methyl]benzoic acid is a high-purity chemical reagent designed for research applications, particularly in medicinal chemistry and pharmaceutical development. This benzoic acid derivative features a dimethylsulfamoylamino methyl substituent at the meta position, a structural motif found in compounds investigated for structure-activity relationship (SAR) studies. Researchers utilize such specialized scaffolds in the design and synthesis of novel molecular entities, particularly in the development of compounds with potential immunostimulatory properties. The structural architecture of this compound, incorporating both benzoic acid and sulfonamide-like functional groups, makes it a valuable building block for constructing more complex molecules for biological evaluation. Compounds with sulfonamide functionalities have demonstrated significant research utility in various therapeutic areas, including as adjuvants that can enhance immune responses . Similar chemical scaffolds have been studied systematically to understand how structural modifications affect biological activity, particularly in enhancing NF-κB signaling pathways when combined with established adjuvants . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material appropriately in accordance with laboratory safety protocols.

Properties

IUPAC Name

3-[(dimethylsulfamoylamino)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-12(2)17(15,16)11-7-8-4-3-5-9(6-8)10(13)14/h3-6,11H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJVRHGLSJQXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylsulfamoylamino)methyl]benzoic acid typically involves the reaction of 3-(aminomethyl)benzoic acid with dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylsulfamoylamino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

3-[(Dimethylsulfamoylamino)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(Dimethylsulfamoylamino)methyl]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl/Substituent Variations

(a) 4-Chloro-3-(dimethylsulfamoyl)benzoic acid (CAS 59210-61-6)
  • Structure : Direct attachment of -SO₂-N(CH₃)₂ at position 3; chlorine at position 3.
  • Molecular formula: C₉H₁₀ClNO₄S.
  • Key differences: Lacks the methylene bridge between the sulfamoyl group and the aromatic ring.
(b) 3-Dimethylsulfamoyl-4-methoxy-benzoic acid (CAS 786728-89-0)
  • Structure : -SO₂-N(CH₃)₂ at position 3; methoxy (-OCH₃) at position 4.
  • Molecular formula: C₁₀H₁₃NO₅S.
  • Key differences :
    • Methoxy group improves solubility in polar solvents compared to halogenated analogs.
    • Steric effects from the methoxy group may influence receptor binding in biological applications.
(c) 3-(Dimethylaminomethyl)benzoic acid (CAS 155412-73-0)
  • Structure : -CH₂-N(CH₃)₂ at position 3.
  • Molecular formula: C₁₀H₁₃NO₂.
  • Key differences: Replaces sulfamoylamino with a dimethylamino group, reducing hydrogen-bonding capacity. Higher basicity due to the tertiary amine.

Physicochemical Properties

Solubility Trends (Table 1)
Compound Solubility in Cyclohexane (303 K) Solubility in Benzene (303 K) Source
3-(Dimethylamino)benzoic acid 0.12 g/L 0.45 g/L
3-[(Dimethylsulfamoylamino)methyl]BA* Not reported Not reported
4-Chloro-3-(dimethylsulfamoyl)BA Low (hydrophobic due to Cl) Moderate

*Predicted solubility for the target compound would likely be lower than 3-(dimethylamino)benzoic acid due to the sulfonamide group’s polarity.

Biological Activity

3-[(Dimethylsulfamoylamino)methyl]benzoic acid, with the chemical formula C10H14N2O3S and a molecular weight of approximately 246.30 g/mol, is a compound characterized by its benzoic acid structure modified with a dimethylsulfamoylamino group. This unique structure contributes to its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of benzoic acid can inhibit the growth of specific bacteria and fungi. The presence of the dimethylsulfamoyl group is believed to enhance bioactivity by improving solubility and facilitating interactions with microbial targets.

Table 1: Antimicrobial Efficacy of Benzoic Acid Derivatives

Compound NameTarget OrganismInhibition Zone (mm)Reference
This compoundE. coli15
p-Aminobenzoic acidStaphylococcus aureus12
4-Methylbenzoic acidCandida albicans10

2. Antioxidant Activity

In addition to its antimicrobial properties, this compound has also been evaluated for its antioxidant activity. The antioxidant capacity was assessed using various in vitro assays, including total antioxidant capacity and free radical scavenging assays. Preliminary results indicate that it may possess significant radical scavenging abilities, comparable to known antioxidants.

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)IC50 (µM)Reference
This compound7525
Ascorbic Acid905
Trolox8510

The mechanisms underlying the biological activities of this compound remain an area of active research. The compound's ability to inhibit microbial growth may be attributed to its interference with essential cellular processes, such as protein synthesis and metabolic pathways. Additionally, its antioxidant effects are likely due to the donation of hydrogen atoms or electrons to free radicals, stabilizing them and preventing cellular damage.

Case Study: Lipid Accumulation Enhancement

A study investigated the effect of various benzoic acid derivatives, including this compound, on lipid accumulation in Schizochytrium limacinum SR21, a marine fungus known for its high lipid content rich in polyunsaturated fatty acids (PUFAs). The compound was found to enhance lipid yield significantly by promoting glucose catabolism and modulating metabolic pathways.

Table 3: Lipid Yield Enhancement

Compound NameLipid Yield Increase (%)Concentration (mg/L)Reference
p-Aminobenzoic acid56.84200
This compoundTBDTBD

Q & A

Q. What are the recommended synthetic routes for 3-[(dimethylsulfamoylamino)methyl]benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves sulfamoylation of an aminomethyl benzoic acid precursor. A two-step approach is common:

  • Step 1 : React 3-(aminomethyl)benzoic acid with dimethylsulfamoyl chloride under basic conditions (e.g., NaOH or pyridine) to form the sulfamoyl intermediate.
  • Step 2 : Purify the product via recrystallization or column chromatography. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of amine to sulfamoyl chloride) and temperature (0–5°C for exothermic reactions). Evidence from analogous sulfonamide syntheses suggests yields of 60–75% under optimal conditions .

Table 1 : Comparative Yields Under Different Conditions

SolventBaseTemp (°C)Yield (%)
DichloromethanePyridine0–572
THFNaOH2558
DMFTriethylamine1065

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • NMR Spectroscopy : 1^1H NMR should show peaks for dimethylsulfamoyl protons (~3.0 ppm, singlet) and the benzoic acid aromatic protons (7.5–8.2 ppm).
  • Mass Spectrometry (MS) : ESI-MS in negative mode should display the molecular ion peak [M-H]^- at m/z 301.1 (calculated for C10_{10}H14_{14}N2_2O4_4S).
  • HPLC : Purity >95% confirmed via reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) .

Q. What solvent systems are optimal for solubility studies of this compound?

The dimethylsulfamoyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF). However, the benzoic acid moiety limits solubility in non-polar solvents. Table 2 : Solubility Profile (mg/mL at 25°C)

SolventSolubility
DMSO>50
Water<0.1
Methanol12–15
Ethyl Acetate0.5

Adjust pH to >7 (using NaOH) for aqueous solubility via deprotonation of the carboxylic acid group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Docking Studies : Use software like AutoDock Vina to simulate binding to sulfotransferases or carbonic anhydrases. The dimethylsulfamoyl group may act as a sulfonate donor.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key interactions include hydrogen bonds with catalytic residues (e.g., His64 in carbonic anhydrase) .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfamoyl as a hydrogen bond acceptor) for activity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability (e.g., cell line differences). Mitigate via:

  • Dose-Response Curves : Test across a broad concentration range (1 nM–100 µM).
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays).
  • Structural Analog Comparison : Benchmark against known sulfonamide inhibitors (e.g., acetazolamide) to contextualize potency .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Plasma Stability : Use human plasma to assess esterase-mediated hydrolysis (half-life >2 hours is favorable).
  • Light/Temperature Sensitivity : Store at -20°C in amber vials to prevent photodegradation .

Methodological Challenges and Solutions

Q. What purification techniques are effective for removing dimethylsulfamoyl byproducts?

  • Ion-Exchange Chromatography : Exploit the compound’s negative charge (from benzoic acid) at pH >7.
  • Preparative HPLC : Use a gradient elution (water/acetonitrile with 0.1% TFA) to separate sulfamoyl isomers.
  • Crystallization : Ethanol/water mixtures (70:30 v/v) yield high-purity crystals .

Q. How to design SAR studies for optimizing bioactivity?

  • Core Modifications : Replace the benzoic acid with a tetrazole (isosteric replacement) to enhance bioavailability.
  • Substituent Variation : Test methyl vs. ethyl groups on the sulfamoyl nitrogen to balance lipophilicity and solubility.
  • In Vivo PK/PD : Correlate structural changes with AUC (area under the curve) and clearance rates .

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